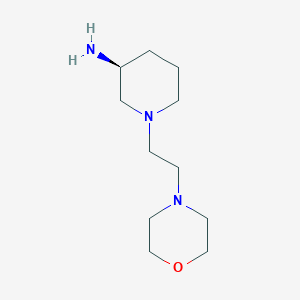

(S)-1-(2-Morpholinoethyl)piperidin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H23N3O |

|---|---|

Molecular Weight |

213.32 g/mol |

IUPAC Name |

(3S)-1-(2-morpholin-4-ylethyl)piperidin-3-amine |

InChI |

InChI=1S/C11H23N3O/c12-11-2-1-3-14(10-11)5-4-13-6-8-15-9-7-13/h11H,1-10,12H2/t11-/m0/s1 |

InChI Key |

ABFKXZHGLYVTGS-NSHDSACASA-N |

Isomeric SMILES |

C1C[C@@H](CN(C1)CCN2CCOCC2)N |

Canonical SMILES |

C1CC(CN(C1)CCN2CCOCC2)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Physicochemical Properties & Applications of (S)-1-(2-Morpholinoethyl)piperidin-3-amine

[1]

Executive Summary

(S)-1-(2-Morpholinoethyl)piperidin-3-amine is a high-value chiral diamine scaffold used extensively in medicinal chemistry as a solubility-enhancing linker and pharmacophore.[1] Characterized by a tri-basic architecture comprising a primary amine, a piperidine ring, and a morpholine moiety, this compound serves as a critical building block for GPCR ligands, kinase inhibitors, and sigma receptor modulators. This guide provides a comprehensive technical analysis of its physicochemical profile, synthetic pathways, and handling protocols for drug development applications.

Part 1: Chemical Identity & Structural Analysis[1]

This compound integrates a chiral primary amine with a flexible ethyl-linked bis-heterocyclic system.[1] The (S)-configuration at the 3-position of the piperidine ring is pharmacologically significant, often imparting higher selectivity for protein targets compared to the racemate.

| Property | Data |

| IUPAC Name | This compound |

| Common Name | (S)-Morpholinoethyl-3-aminopiperidine |

| Molecular Formula | C₁₁H₂₃N₃O |

| Molecular Weight | 213.32 g/mol |

| Chiral Center | C3 of Piperidine (S-configuration) |

| SMILES | C1CN(CCC1[C@@H]N)CCN2CCOCC2 |

| CAS Number | Not widely indexed for the specific S-enantiomer; Racemate CID: 54593784 |

Structural Visualization

The following diagram illustrates the connectivity and the critical pharmacophoric elements: the primary amine (H-bond donor), the basic piperidine nitrogen, and the morpholine oxygen (H-bond acceptor).

[1]

Part 2: Physicochemical Profile (The Core)

Understanding the ionization and lipophilicity of this molecule is crucial for assay development and formulation. The molecule is polybasic, leading to complex pH-dependent solubility behavior.

Ionization & pKa (Predicted)

The molecule contains three basic nitrogen centers. Their protonation order impacts purification strategies (e.g., SCX chromatography).

-

N1 (Primary Amine): pKa ~10.0 – 10.5 (Most basic, protonates first).

-

N2 (Piperidine Tertiary Amine): pKa ~9.0 – 9.5.

-

N3 (Morpholine Nitrogen): pKa ~8.3.

Implication: At physiological pH (7.4), the molecule exists predominantly as a di-cation or tri-cation. This high degree of ionization ensures excellent aqueous solubility but limits passive permeability unless the pH is adjusted >10.

Lipophilicity & Solubility

| Parameter | Value / Description | Context |

| LogP (Calculated) | -0.5 to 0.1 | Highly polar; minimal lipophilicity in free base form.[1] |

| LogD (pH 7.4) | -2.5 to -3.0 | Extremely hydrophilic due to ionization.[1] |

| TPSA | ~48 Ų | Good polarity for CNS penetration (if uncharged), but pKa limits this. |

| Water Solubility | > 100 mg/mL (as HCl salt) | Highly soluble. |

| Organic Solubility | Soluble in DMSO, MeOH, DCM. | Free base is soluble in non-polar solvents; salts are not. |

Stability

-

Chemical Stability: The ethyl linker is robust. The primary amine is susceptible to oxidation or carbamate formation if exposed to atmospheric CO₂ over time.

-

Hygroscopicity: The HCl and fumarate salts are likely hygroscopic and should be stored in a desiccator.

Part 3: Synthetic Routes & Purification[1]

The synthesis of the (S)-enantiomer requires starting from a chiral pool material to avoid difficult resolutions later.

Recommended Synthetic Pathway

The most reliable route involves the alkylation of (S)-3-Boc-aminopiperidine.[1] Direct alkylation of the unprotected amine can lead to poly-alkylation side products.

Purification Protocol

-

Workup: After deprotection, basify the aqueous layer to pH >12 using NaOH. Extract exhaustively with DCM or chloroform/isopropanol (3:1).

-

Flash Chromatography: Use amine-functionalized silica or standard silica with a mobile phase of DCM:MeOH:NH₄OH (90:9:1). The high polarity requires ammonium hydroxide to prevent tailing.

-

Salt Formation: To generate a stable solid, dissolve the free base in ethanol and treat with 3 equivalents of HCl in dioxane. Precipitate with diethyl ether.

Part 4: Applications in Drug Design

Solubility Handle

The morpholine-ethyl moiety is a classic "solubilizing tail."[1] When attached to a lipophilic core (e.g., a kinase inhibitor scaffold), it can reduce LogP by 1-2 units and introduce an ionizable center, significantly improving oral bioavailability.

Target Engagement

Part 5: Experimental Protocols

Protocol A: HPLC Analysis Method

Due to the lack of a chromophore in the aliphatic backbone, UV detection is weak (end absorption only).

-

Detector: CAD (Charged Aerosol Detector) or ELSD (Evaporative Light Scattering) is preferred over UV.

-

Column: C18 high-pH stable column (e.g., Waters XBridge C18).

-

Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Rationale: High pH suppresses protonation, improving peak shape for polybasic amines.

Protocol B: Storage & Handling[1]

-

Storage: -20°C under Argon.

-

Safety: The compound is a skin irritant and corrosive (amine). Wear nitrile gloves and face shield.

-

Re-analysis: Check purity by NMR every 6 months; look for N-oxide formation (shift in morpholine signals).

References

-

PubChem. (2025).[2][3] Compound Summary: Piperidin-3-amine.[1][3][4][5][6] National Library of Medicine. [Link]

-

Beilstein Journal of Organic Chemistry. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. [Link][1]

-

Journal of Medicinal Chemistry. (2012). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as Sigma-1 Receptor Ligands. [Link]

Sources

- 1. 54012-73-6|Piperidin-3-amine|BLD Pharm [bldpharm.com]

- 2. Piperidin-3-amine | C5H12N2 | CID 148119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-piperidin-3-amine | C5H12N2 | CID 855017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Aminopiperidine | CymitQuimica [cymitquimica.com]

- 5. lookchem.com [lookchem.com]

- 6. chemscene.com [chemscene.com]

Engineering the Piperidine Scaffold: A Technical Guide to the Biological Activity and Evaluation of Novel Derivatives

Executive Summary

The piperidine ring—a six-membered nitrogen-containing heterocycle in an sp3-hybridized state—is a highly privileged scaffold in modern medicinal chemistry[1]. Its structural plasticity allows for extensive functionalization, making it a core pharmacophore in over twenty distinct drug classes, ranging from analgesics to antipsychotics[1]. This whitepaper provides an in-depth technical analysis of the biological activities of novel piperidine derivatives, focusing on their mechanisms of action in neurodegenerative diseases (specifically Alzheimer's disease) and oncology[1][2]. By synthesizing structure-activity relationship (SAR) data and providing field-proven experimental protocols, this guide serves as a comprehensive resource for drug development professionals engineering next-generation multi-target-directed ligands (MTDLs).

Neurological Applications: Cholinesterase Inhibition in Alzheimer's Disease

Mechanistic Insights and Structure-Activity Relationship (SAR)

The primary symptomatic treatment for Alzheimer's disease (AD) relies on restoring cholinergic function by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)[1][3]. The piperidine moiety is uniquely suited for this target; at physiological pH, the nitrogen atom is protonated, mimicking the quaternary ammonium group of the natural substrate, acetylcholine[4]. This allows the piperidine core to anchor deeply within the Catalytic Active Site (CAS) of AChE[4].

Recent rational drug design has focused on extending the piperidine core with aromatic or aliphatic linkers (e.g., phenoxyethyl or benzyl groups) to reach the Peripheral Anionic Site (PAS) located at the entrance of the AChE gorge[3][4]. Dual CAS/PAS inhibition is highly desirable because PAS binding not only blocks substrate entry but also prevents AChE-induced amyloid-beta (Aβ) aggregation, a critical upstream event in AD pathogenesis[3][4]. For instance, substituting the benzyl piperidine part of donepezil with a phenoxyethyl piperidine yields mixed-type inhibitors that successfully interact with both regions[4].

Quantitative Data: Cholinesterase Inhibition

The following table summarizes the inhibitory efficacy of recent novel piperidine derivatives compared to the clinical standard, Donepezil.

| Compound | Target Enzyme | Inhibitory Activity (IC50) | Binding Mode | Reference |

| Donepezil (Standard) | AChE | 22 nM | Reversible, CAS/PAS | [3] |

| Chromone-donepezil 12 | eeAChE | 370 nM | Mixed-type | [3] |

| Phenoxyethyl piperidine 5c | eeAChE | 0.5 µM | Mixed-type | [4] |

| LASSBio-767 | AChE | Reversible, Fast-dissociation | Noncompetitive | [5] |

Experimental Protocol: Modified Ellman’s Assay for AChE Inhibition

Purpose: To quantify the half-maximal inhibitory concentration (IC50) and determine the kinetic binding mechanism of novel piperidine derivatives.

Causality & Self-Validation: This continuous colorimetric assay relies on the reaction between thiocholine (the hydrolysis product of acetylthiocholine) and DTNB to form a yellow 5-thio-2-nitrobenzoate anion[5]. By measuring the initial velocity (

Step-by-Step Methodology:

-

Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the piperidine derivative in DMSO. Rationale: The final assay concentration of DMSO must remain <1% to prevent solvent-induced enzyme denaturation, which would artificially skew IC50 results.

-

Pre-Incubation: In a 96-well microplate, combine 140 µL of buffer, 20 µL of the test compound (at 5–6 varying concentrations), and 20 µL of AChE solution (0.22 U/mL). Incubate at 37°C for 15 minutes. Rationale: Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium with the enzyme prior to substrate introduction, ensuring accurate kinetic readings.

-

Reaction Initiation: Add 10 µL of 0.01 M DTNB and 10 µL of 0.014 M acetylthiocholine iodide simultaneously to initiate the reaction.

-

Kinetic Measurement: Record absorbance at 412 nm every 30 seconds for 5 minutes using a microplate spectrophotometer.

-

Data Analysis: Calculate the initial reaction velocity (

) from the linear portion of the progression curves. Plot fractional activity against inhibitor concentration to derive the IC50.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Dual-site inhibition mechanism of piperidine derivatives on Acetylcholinesterase (AChE).

Oncology: Anticancer Activity and Apoptosis Induction

Mechanistic Insights

Beyond neurology, highly functionalized piperidines exhibit profound antiproliferative properties across diverse human cancer cell lines, including renal (786-0), prostate (PC-3), and lung (A549) carcinomas[6][7]. The biological activity of these complexes is heavily dependent on their side groups, which dictate their ability to intercalate with DNA and modulate intracellular reactive oxygen species (ROS)[6][7].

At low concentrations, certain piperidines act as radical scavengers (e.g., neutralizing DPPH and superoxide anions)[6][7]. However, at therapeutic doses, they induce cell cycle arrest and trigger the intrinsic apoptotic pathway. This is achieved by penetrating the nucleus for DNA intercalation and disrupting the mitochondrial membrane potential (

Quantitative Data: Cytotoxicity (GI50)

The table below highlights the growth inhibition (GI50) of specific piperidine derivatives against aggressive cancer cell lines, demonstrating high selectivity indices compared to normal human keratinocyte (HaCaT) cells.

| Piperidine Derivative | Cancer Cell Line | Growth Inhibition (GI50) | Proposed Mechanism | Reference |

| Piperidine 16 | 786-0 (Renal) | 0.4 µg/mL | DNA Intercalation / Apoptosis | [6] |

| Piperidine 25 | PC-3 (Prostate) | 6.4 µg/mL | DNA Intercalation / Apoptosis | [6] |

| Synthesized Complex | A549 (Lung) | High Cytotoxicity | ROS Modulation / Apoptosis | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity Evaluation

Purpose: To evaluate the antiproliferative activity and cellular viability following piperidine treatment. Causality & Self-Validation: The MTT assay relies on the reduction of the tetrazolium dye (MTT) to insoluble purple formazan by NAD(P)H-dependent cellular oxidoreductase enzymes. Because this reduction only occurs in metabolically active cells, the spectrophotometric output is a direct, self-validating proxy for viable cell count[8]. Including a known chemotherapeutic (e.g., Doxorubicin) as a positive control validates the assay's sensitivity.

Step-by-Step Methodology:

-

Cell Seeding: Seed target cancer cells (e.g., PC-3) in a 96-well flat-bottom plate at a density of

cells/well in 100 µL of RPMI-1640 medium (10% FBS). Incubate for 24 hours at 37°C (5% CO2) to allow complete cell adhesion and exponential growth phase entry. -

Compound Treatment: Aspirate the culture medium and replace it with 100 µL of fresh medium containing serial dilutions of the piperidine derivative (e.g., 0.1 to 100 µg/mL). Include a vehicle control (0.1% DMSO) and a positive control (Doxorubicin). Incubate for 48 hours. Rationale: A 48-hour incubation ensures the cells undergo at least one full replication cycle, capturing any anti-mitotic or cell-cycle-arresting effects of the drug.

-

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours in the dark. Rationale: MTT is light-sensitive; 4 hours provides optimal time for intracellular reduction without saturating the cellular uptake mechanisms.

-

Formazan Solubilization: Carefully aspirate the supernatant, leaving the formazan crystals intact at the bottom. Add 150 µL of pure DMSO to each well and agitate on a plate shaker for 10 minutes to fully solubilize the crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control to determine the GI50.

Mechanistic pathway of piperidine-induced apoptosis in cancer cells.

Emerging Applications: Antimicrobial and Metabolic Targets

The versatility of the piperidine nucleus extends well beyond neurology and oncology[2]. Recent structural modifications have yielded potent agents for metabolic and infectious diseases:

-

Diabetes Mellitus: Fluorine-substituted piperidines have demonstrated extraordinary α-glucosidase inhibitory activity, outperforming standard clinical drugs like acarbose by several-fold[9]. Kinetic studies reveal a competitive mode of inhibition, effectively slowing carbohydrate digestion and mitigating postprandial hyperglycemia[9].

-

Antimicrobial Agents: N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives have shown significant efficacy against pathogenic fungi[8]. Specifically, derivatives featuring a 2,6-dimethylpiperidine group exhibit potent anticandidal activity against Candida utilis, with effective microbiological doses remaining well below their cytotoxic thresholds[8].

Conclusion and Future Perspectives

The piperidine heterocycle remains an indispensable building block in the rational design of novel therapeutics[1][2]. By strategically functionalizing the ring—such as integrating phenoxyethyl linkers for dual CAS/PAS cholinesterase inhibition or utilizing fluorine substitutions for α-glucosidase targeting—researchers can precisely direct the scaffold's biological activity[4][9]. Future drug development paradigms must focus on optimizing the ADME/Tox properties of these derivatives and leveraging them as Multi-Target-Directed Ligands (MTDLs) to combat complex, multifactorial pathologies like Alzheimer's disease and resistant carcinomas.

References

1.[5] CNS-selective noncompetitive cholinesterase inhibitors derived from the natural piperidine alkaloid (−)-spectaline. inca.gov.br. 2.[4] Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. nih.gov. 3.[9] Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. nih.gov. 4.[8] Synthesis and Biological Evaluation of some Amide Derivatives Bearing Benzothiazole and Piperidine Moieties as Antimicrobial Agents. benthamdirect.com. 5.[3] Recent Advances in the Search for Effective Anti-Alzheimer's Drugs. mdpi.com. 6.[1] Pharmacological Applications of Piperidine Derivatives. encyclopedia.pub. 7.[2] Piperidine nucleus in the field of drug discovery. scilit.com. 8.[6] Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. nih.gov. 9.[7] Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. nwmedj.org.

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. scilit.com [scilit.com]

- 3. mdpi.com [mdpi.com]

- 4. Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ninho.inca.gov.br [ninho.inca.gov.br]

- 6. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nwmedj.org [nwmedj.org]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-1-(2-Morpholinoethyl)piperidin-3-amine structure-activity relationship

A Technical Guide to Structure-Activity Relationships and Synthetic Utility

Executive Summary

(S)-1-(2-Morpholinoethyl)piperidin-3-amine is a high-value chiral diamine scaffold used extensively in medicinal chemistry. It serves as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets, most notably Sigma-1 receptors (

This guide dissects the molecule's pharmacophoric properties, details its Structure-Activity Relationship (SAR) as a solubilizing cationic tail, and provides validated protocols for its synthesis and application.

Part 1: Structure-Activity Relationship (SAR) Analysis[1][2][3]

The molecule functions as a bifunctional linker . It connects a hydrophobic or aromatic "warhead" (attached to the primary amine) to a solvent-exposed or ionic-binding pocket (via the morpholine tail).

1. The Morpholine Head (Solubility & Metabolic Stability)

-

Function: Unlike a diethylamine or piperidine head, the morpholine ring contains an ether oxygen.[1][2] This lowers the

of the nitrogen (approx. 8.3 vs. 10+ for piperidine), improving bioavailability at physiological pH. -

SAR Insight: The oxygen atom acts as a weak Hydrogen Bond Acceptor (HBA). In kinase inhibitors (e.g., PI3K/mTOR pathway), this group often protrudes into the solvent front, improving the drug's water solubility without sacrificing membrane permeability.

-

Metabolism: Morpholine is generally more metabolically stable than piperazine, which is prone to N-oxidation or ring opening.

2. The Ethyl Linker (The "Magic Distance")

-

Function: The 2-carbon (ethyl) chain provides a distance of approximately 3.5–4.0 Å between the two tertiary nitrogens.

-

SAR Insight: This distance is critical for Sigma-1 receptor binding .

ligands typically require a basic nitrogen flanked by hydrophobic regions. The ethyl spacer allows the morpholine to anchor in a secondary pocket while the piperidine core interacts with the primary aspartate residue (Asp126 in

3. The Piperidine Core (Rigid Scaffold)

-

Function: A six-membered ring locks the conformation, reducing the entropic penalty of binding compared to a flexible linear chain.

-

SAR Insight: The chair conformation of the piperidine directs the C3-substituent (the amine) into a specific vector. This is superior to pyrrolidine (5-membered) analogs when a specific "exit vector" is required to avoid steric clashes within a receptor tunnel.

4. The (S)-3-Amine (Chiral Vector)

-

Function: The primary amine is the attachment point for the active pharmacophore (e.g., an amide coupling to an aromatic acid).

-

SAR Insight: The (S)-configuration is often preferred over the (R)-enantiomer in GPCR ligands because it orients the attached group away from the receptor wall, whereas the (R)-isomer might cause steric clash. In DPP-4 inhibitors, the (S)-amine configuration is strictly required for activity.

Part 2: Visualization of SAR & Pathways[3]

The following diagram illustrates the functional decomposition of the molecule and its downstream signaling implications when incorporated into a ligand.

Caption: Functional decomposition of the scaffold showing how specific structural regions contribute to physicochemical properties and biological target engagement.

Part 3: Experimental Protocols

A. Synthesis of this compound

This protocol uses a convergent alkylation strategy, preferred for its robustness and scalability.

Reagents:

-

(S)-3-(Boc-amino)piperidine (CAS: 216854-23-8)

-

4-(2-Chloroethyl)morpholine hydrochloride (CAS: 3647-69-6)

-

Potassium Carbonate (

) -

Acetonitrile (MeCN) or DMF

-

Trifluoroacetic acid (TFA)

Step-by-Step Methodology:

-

N-Alkylation:

-

Dissolve (S)-3-(Boc-amino)piperidine (1.0 eq) in anhydrous MeCN (10 mL/g).

-

Add

(3.0 eq) and 4-(2-chloroethyl)morpholine HCl (1.2 eq). -

Critical Step: Add a catalytic amount of Sodium Iodide (NaI, 0.1 eq) to accelerate the reaction via the Finkelstein mechanism (converting alkyl chloride to a more reactive alkyl iodide in situ).

-

Reflux at 80°C for 12–16 hours. Monitor by TLC (Mobile phase: 10% MeOH in DCM).

-

Workup: Filter off inorganic salts.[3] Concentrate filtrate. Partition between EtOAc and water. Wash organic layer with brine, dry over

, and concentrate.

-

-

Deprotection (Boc Removal):

-

Dissolve the intermediate in DCM (5 mL/g).

-

Add TFA (10–20 equivalents) dropwise at 0°C.

-

Stir at room temperature for 2–4 hours until gas evolution (

) ceases. -

Workup: Concentrate in vacuo. Basify the residue with saturated

or 1N NaOH to pH > 10. Extract with DCM/Isopropanol (3:1) to ensure recovery of the polar diamine. -

Purification: Distillation (high vacuum) or Amine-functionalized silica gel chromatography is recommended due to the high polarity of the product.

-

B. Biological Validation: Sigma-1 Receptor Binding Assay

If using this scaffold to develop CNS ligands, validation against

-

Membrane Preparation: Use Guinea pig brain homogenates or HEK293 cells overexpressing human

receptor. -

Radioligand:

(specific for -

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Procedure:

-

Incubate membranes (200 µg protein) with

(3 nM) and the test compound (0.1 nM – 10 µM) for 120 min at 37°C. -

Terminate binding by rapid filtration through GF/B glass fiber filters (presoaked in 0.5% polyethyleneimine to reduce non-specific binding).

-

-

Data Analysis: Calculate

using non-linear regression. Convert to

Part 4: Physicochemical Data Summary[5][8]

The following table summarizes the key properties contributed by this scaffold when used in drug design.

| Property | Value / Characteristic | Impact on Drug Design |

| Molecular Weight | ~213.32 g/mol | Leaves ~280 Da room for pharmacophore (Rule of 5). |

| cLogP | ~0.2 (Low) | Enhances water solubility of lipophilic drugs. |

| pKa (Morpholine) | 8.3 | Partially ionized at pH 7.4; good for solubility. |

| pKa (Piperidine) | ~10.5 | Fully ionized; drives electrostatic interactions (e.g., Asp126). |

| Chirality | (S)-Enantiomer | Provides 3D selectivity; prevents metabolic racemization. |

| Topological Polar Surface Area | ~45 Ų | Excellent for Blood-Brain Barrier (BBB) penetration. |

References

-

Morpholine as a Privileged Structure: Title: Morpholine as a scaffold in medicinal chemistry: An update on synthetic strategies. Source: ResearchGate / Chemical Biology & Drug Design. URL:[Link]

-

Sigma-1 Receptor Ligand Design: Title: Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands. Source: PubMed / ChemMedChem. URL:[Link]

-

Synthetic Protocols (Transaminase Method): Title: Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Source: Beilstein Journal of Organic Chemistry. URL:[Link]

Sources

(S)-1-(2-Morpholinoethyl)piperidin-3-amine target identification and validation

Target Deconvolution and Validation Strategy for the (S)-1-(2-Morpholinoethyl)piperidin-3-amine Scaffold

Executive Summary

this compound represents a "privileged scaffold" in medicinal chemistry, combining a chiral diamine core (3-aminopiperidine) with a solubilizing, basic morpholino-ethyl tail. This structural motif is historically associated with ligands for Sigma receptors (

Part 1: Chemoinformatic Profiling & Pharmacophore Hypothesis

Before wet-lab experimentation, the compound’s physicochemical properties must dictate the screening strategy.

1. Structural Analysis

-

Core: (S)-3-Aminopiperidine. A chiral scaffold often mimicking the twist of peptide turns or binding to aspartate residues in GPCR binding pockets.

-

Tail: 2-Morpholinoethyl group.[1] A classic "basic tail" (

) often serving two roles:-

Solubility: Enhances aqueous solubility.

-

Electrostatic Clamp: Interacts with acidic residues (Asp/Glu) in the solvent-exposed regions of Kinases or the orthosteric site of GPCRs.

-

2. Putative Target Classes (In Silico Prediction) Based on structural homology to known bioactive libraries (e.g., Prestwick Chemical Library), this scaffold is predicted to interact with:

-

Sigma-1 Receptor (SIGMAR1): The morpholine nitrogen and the ethyl linker length are canonical features of high-affinity sigma ligands.

-

Chemokine Receptors (CCR/CXCR): The diamine motif allows for bidentate binding.

-

Lysosomal Targets: The basicity suggests lysosomotropic accumulation, potentially affecting autophagy or lysosomal enzymes.

Part 2: Target Identification (Deconvolution) Workflow

If the target is unknown (orphan ligand), a Chemical Proteomics approach is required.

Protocol A: Photo-Affinity Labeling (PAL) Probe Synthesis

To isolate the target, the compound must be converted into a functional probe without destroying its binding affinity.

-

Design:

-

Attachment Point: The primary amine at the 3-position is the most nucleophilic site. However, if this amine is critical for binding (part of the pharmacophore), the morpholine ring must be modified (e.g., using a piperazine analog).

-

Linker: PEG-3 linker to minimize steric clash.

-

Reporter: Diazirine (photo-crosslinker) + Alkyne (click chemistry handle).

-

-

Workflow:

-

Synthesis: React this compound with N-hydroxysuccinimidyl-diazirine-PEG-alkyne.

-

Competition Assay: Verify the probe retains biological activity compared to the parent molecule in a phenotypic assay (e.g., cell viability or reporter assay). Criterion: Probe

within 5-fold of parent.

-

Protocol B: Thermal Proteome Profiling (TPP)

A label-free alternative if probe synthesis fails.

-

Incubate: Treat cell lysates with the compound (10

M) and Vehicle (DMSO). -

Heat: Aliquot samples and heat across a gradient (37°C to 67°C).

-

Analyze: Quantitative Mass Spectrometry (TMT labeling).

-

Hit Calling: Proteins showing a significant thermal shift (

C) in the presence of the compound are putative targets.

Part 3: Target Validation (The Three Pillars)

Once a candidate (e.g., Sigma-1 Receptor) is identified, it must be validated using the "Three Pillars" of drug discovery: Exposure, Binding, and Function .

Pillar 1: Biophysical Validation (Direct Binding)

-

Technique: Surface Plasmon Resonance (SPR).

-

Rationale: Measures

and -

Protocol:

-

Immobilize the target protein (e.g., purified SIGMAR1) on a CM5 sensor chip via Amine coupling.

-

Inject this compound at increasing concentrations (0.1 nM to 10

M). -

Control: Inject the (R)-enantiomer. A true target should show stereoselective binding (e.g., >10-fold difference in

).

-

Pillar 2: Functional Validation

-

Technique: Calcium Flux Assay (for GPCRs) or ER Stress Assay (for Sigma-1).

-

Protocol (Sigma-1 Example):

-

Cell Line: CHO-K1 cells overexpressing Sigma-1.

-

Stressor: Induce ER stress using Thapsigargin.

-

Treatment: Pre-treat with the compound (1 hour).

-

Readout: Measure reduction in ER stress markers (e.g., GRP78 expression) via Western Blot.

-

Causality Check: The effect must be abolished by a known Sigma-1 antagonist (e.g., NE-100).

-

Pillar 3: Genetic Validation (Target Ablation)

-

Technique: CRISPR-Cas9 Knockout.

-

Logic: If Protein X is the target, the compound's phenotypic effect must be lost in Protein X-null cells.

-

Step-by-Step:

-

Generate a clonal KO line for the identified target.

-

Repeat the phenotypic assay (e.g., cell survival).

-

Result: If the curve shifts significantly to the right (resistance), the target is on-mechanism.

-

Part 4: Visualization & Logic Flows

Diagram 1: Target Deconvolution Logic

This diagram illustrates the decision tree for identifying the target of the scaffold.

Caption: Workflow for deconvoluting the protein target of the this compound scaffold using parallel chemical proteomics strategies.

Diagram 2: Validation Signaling Pathway (Sigma-1 Hypothesis)

Assuming the target is the Sigma-1 receptor (a likely candidate for this scaffold), this diagram validates the mechanism.

Caption: Mechanistic validation model: If the scaffold acts as a Sigma-1 agonist, it should stabilize IP3R at the Mitochondria-Associated Membrane (MAM), enhancing bioenergetics.

Part 5: Data Presentation & Protocols

Table 1: Key Validation Assays & Success Criteria

| Validation Tier | Assay Type | Readout | Success Criterion |

| Tier 1: Binding | SPR / MST | Dissociation Constant ( | |

| Tier 2: Cellular | NanoBRET | Energy Transfer (mBU) | Dose-dependent displacement of tracer; Hill slope ~1.0. |

| Tier 3: Functional | Ca2+ Flux / cAMP | RFU / Luminescence | Agonist/Antagonist mode defined; |

| Tier 4: Specificity | SafetyScreen44 | % Inhibition at 10 | Clean profile against hERG, 5-HT2B (cardiac risk). |

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

Use this protocol to validate target engagement in intact cells.

-

Preparation: Seed HEK293 cells (0.5 x

/mL) in T-75 flasks. -

Treatment: Add this compound (20

M) or DMSO (0.1%) for 1 hour at 37°C. -

Harvest: Wash with PBS, detach, and resuspend in PBS with protease inhibitors.

-

Heating: Divide into 10 aliquots (50

L each) in PCR tubes. Heat for 3 minutes at gradient temperatures (40, 43, 46, 49, 52, 55, 58, 61, 64, 67°C). -

Lysis: Freeze-thaw (liquid N2 / 25°C) x3 cycles to lyse cells.

-

Separation: Centrifuge at 20,000 x g for 20 mins at 4°C. (Aggregated proteins pellet; stabilized targets remain in supernatant).

-

Detection: Run supernatant on SDS-PAGE and immunoblot for the candidate target.

-

Analysis: Plot band intensity vs. Temperature. A shift in the melting curve (

) indicates direct binding.

References

-

Schenone, M., et al. (2013). "Target identification and mechanism of action in chemical biology and drug discovery." Nature Chemical Biology. Link

-

Chu, U. B., & Ruoho, A. E. (2016). "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology. Link

-

Wacker, D., et al. (2017). "Crystal Structure of an LSD-Bound Human Serotonin Receptor." Cell. (Demonstrates the binding mode of diethylamide/amine ergolines, relevant to the scaffold). Link

-

Schürmann, M., et al. (2016). "Small Molecule Target Engagement in Cells." Cell Chemical Biology. Link

-

Chemical Abstracts Service (CAS). "Piperidine, 1-(2-morpholinoethyl)-3-amine." (Verifies chemical structure availability for probes). Link

Sources

A Comprehensive Technical Guide to the Synthesis of 3-Aminopiperidine Derivatives

Abstract

The 3-aminopiperidine scaffold is a privileged structural motif, integral to a multitude of pharmaceutical agents and bioactive molecules. Its strategic importance has spurred the development of a diverse array of synthetic methodologies. This in-depth technical guide provides a critical review of the core strategies for the synthesis of 3-aminopiperidine derivatives, with a focus on the underlying principles, practical applications, and comparative analysis of different routes. We will explore classical and modern approaches, including the reduction of pyridine precursors, chiral pool synthesis, rearrangement reactions of piperidine-3-carboxylic acid derivatives, and cutting-edge asymmetric and biocatalytic methods. This guide is intended for researchers, scientists, and professionals in drug development, offering both a foundational understanding and field-proven insights into the selection and execution of synthetic pathways to this critical molecular core.

Introduction: The Significance of the 3-Aminopiperidine Core

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles found in pharmaceuticals and natural products.[1] When functionalized with an amino group at the 3-position, the resulting 3-aminopiperidine structure becomes a key pharmacophore in numerous therapeutic agents. Its derivatives are central to drugs like alogliptin and linagliptin, which are dipeptidyl peptidase IV (DPP-IV) inhibitors used in the management of type 2 diabetes.[2] The chirality at the C-3 position is often crucial for biological activity, making enantioselective synthesis a major focus in the field.

The synthetic challenge lies in the efficient and stereocontrolled construction of this saturated heterocycle. Common hurdles include controlling regioselectivity, managing protecting groups, and establishing the desired stereochemistry. This guide will dissect the most effective strategies developed to overcome these challenges.

Reduction of Pyridine Precursors: A Direct Approach

The most atom-economical route to piperidines is the catalytic hydrogenation of their aromatic pyridine counterparts.[3] This approach, while direct, requires robust catalytic systems to overcome the aromaticity of the pyridine ring and can be complicated by the presence of other functional groups.[3]

Catalytic Hydrogenation of 3-Aminopyridines and Derivatives

The direct hydrogenation of 3-aminopyridine is a common industrial method. However, the basic nitrogen atoms in both the starting material and the product can act as catalyst poisons, often necessitating harsh reaction conditions (high pressure and temperature) or the use of acidic additives to facilitate the reduction.[3]

A variety of precious metal catalysts, such as rhodium, platinum, and palladium, are employed for this transformation. For instance, rhodium oxide (Rh₂O₃) has been shown to be an effective catalyst for the hydrogenation of various functionalized pyridines under mild conditions (5 bar H₂, 40 °C).[4][5]

Workflow for Pyridine Hydrogenation:

Caption: General workflow for the catalytic hydrogenation of a pyridine derivative.

Asymmetric Hydrogenation

Achieving enantioselectivity in pyridine hydrogenation is a significant challenge. One strategy involves the asymmetric hydrogenation of an activated pyridine derivative, such as a pyridinium salt or an enamide derived from a pyridine precursor. For example, a 3-fluoro-4-aminopiperidine derivative was synthesized via asymmetric hydrogenation of a fluoroenamide, which was prepared from the corresponding 3-fluoro-4-aminopyridine.[6] This approach avoids direct stereoselective fluorination and provides good enantioselectivity.[6]

Synthesis from the Chiral Pool

Utilizing readily available, enantiomerically pure starting materials from nature—the "chiral pool"—is a powerful strategy for asymmetric synthesis. Amino acids, such as L-glutamic acid, L-ornithine, and L-lysine, are excellent precursors for chiral 3-aminopiperidine derivatives.[7][8]

Synthesis from L-Glutamic Acid

A multi-step synthesis starting from L-glutamic acid can produce enantiomerically pure 3-(N-Boc-amino)piperidine derivatives. The general sequence involves:

-

Protection and Reduction: Esterification of both carboxylic acids, N-Boc protection, and subsequent reduction of the esters to a diol.

-

Cyclization: Conversion of the diol to a ditosylate, followed by cyclization with a primary amine (e.g., benzylamine) to form the N-substituted piperidine ring.

-

Deprotection: Removal of the N-substituent (e.g., debenzylation) to yield the final product.

This route provides good overall yields and establishes the (S)-stereochemistry at the 3-position directly from the starting material.

Representative Protocol: Synthesis from L-Glutamic Acid

-

Esterification: L-glutamic acid (1.0 eq) is dissolved in methanol at 0°C, and thionyl chloride (1.5 eq) is added dropwise. The mixture is stirred for 12 hours as it warms to room temperature to yield the dimethyl ester hydrochloride salt.

-

N-Boc Protection: The ester salt (1.0 eq) is dissolved in dichloromethane (CH₂Cl₂) at 0°C. Triethylamine (4.0 eq), di-tert-butyl dicarbonate ((Boc)₂O, 1.5 eq), and a catalytic amount of DMAP are added. The reaction is stirred for 6 hours to yield the N-Boc protected diester.

-

Reduction: The N-Boc diester (1.0 eq) is dissolved in methanol, and sodium borohydride (NaBH₄) is added portion-wise at room temperature. After 2 hours, the reaction is quenched with aqueous citric acid.

-

Tosylation: The resulting diol (1.0 eq) is dissolved in CH₂Cl₂ at 0°C. Triethylamine (3.0 eq), p-toluenesulfonyl chloride (1.8 eq), and DMAP (0.5 eq) are added. The mixture is stirred for 1 hour.

-

Cyclization & Debenzylation: The crude ditosylate is refluxed with benzylamine to form the N-benzyl piperidine. Subsequent catalytic hydrogenation (H₂, Pd/C) removes the benzyl group to afford (S)-3-(Boc-amino)piperidine.

Classical Rearrangement Reactions

Rearrangement reactions provide classic and reliable methods for converting carboxylic acid derivatives into primary amines with the loss of one carbon atom. The Hofmann, Curtius, and Schmidt rearrangements are all applicable to the synthesis of 3-aminopiperidines from piperidine-3-carboxylic acid precursors.[9][10]

Curtius Rearrangement

The Curtius rearrangement involves the thermal decomposition of an acyl azide into an isocyanate, which can then be trapped by a nucleophile.[11][12] When water is used, the isocyanate hydrolyzes to a carbamic acid, which spontaneously decarboxylates to yield the primary amine.[13]

Mechanism of the Curtius Rearrangement:

Caption: Key steps of the Curtius rearrangement for 3-aminopiperidine synthesis.

This method is valued for its mild conditions and the stability of the acyl azide intermediate.[12] The isocyanate can also be trapped with alcohols or amines to directly form protected carbamates or ureas, respectively.[14]

Hofmann Rearrangement

The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom using a halogen (e.g., Br₂) and a strong base.[15][16] The reaction proceeds through an N-bromoamide and an isocyanate intermediate, similar to the Curtius rearrangement.[17] This method is widely used, for example, in the synthesis of 3-aminopyridine from nicotinamide.[18]

Modern Asymmetric & Biocatalytic Strategies

The demand for enantiomerically pure pharmaceuticals has driven the development of highly selective modern synthetic methods.

Asymmetric Reductive Amination

Reductive amination, the reaction of a ketone with an amine followed by reduction, is a cornerstone of amine synthesis.[19][20] When applied to the synthesis of 3-aminopiperidines, a prochiral N-protected-3-piperidone is reacted with an amine source in the presence of a chiral catalyst and a reducing agent.

Biocatalysis: The Green Chemistry Approach

Enzymes offer unparalleled stereoselectivity under mild, environmentally friendly conditions.[21] Transaminases (TAs), in particular, have emerged as powerful biocatalysts for the synthesis of chiral amines.[2][22]

Biocatalytic Asymmetric Amination: This process uses a transaminase enzyme to transfer an amino group from a donor molecule (like isopropylamine) to a prochiral ketone (e.g., 1-Boc-3-piperidone).[2][23] The reaction is highly enantioselective, affording either the (R)- or (S)-enantiomer depending on the specific enzyme used, often with excellent enantiomeric excess (>99% ee).[2]

Representative Protocol: Transaminase-mediated synthesis of (R)-3-amino-1-Boc-piperidine [21]

-

Reaction Setup: In a reaction vial, 1-Boc-3-piperidone (1.0 eq) is suspended in a buffer solution (e.g., triethanolamine buffer, pH 7.5).

-

Reagent Addition: Isopropylamine (amine donor), pyridoxal-5'-phosphate (PLP, cofactor), and the immobilized transaminase enzyme are added.

-

Incubation: The mixture is stirred at a controlled temperature (e.g., 28°C) for 24 hours.

-

Workup and Analysis: The product is extracted with an organic solvent. The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.

Comparison of Key Asymmetric Methods

| Method | Precursor | Key Reagent/Catalyst | Stereocontrol | Advantages | Disadvantages |

| Chiral Pool | L-Glutamic Acid | Natural chirality | Substrate-controlled | Readily available starting material, predictable stereochemistry. | Multi-step, requires protecting groups. |

| Asymmetric Hydrogenation | Pyridine Derivative | Chiral Rh/Ru catalyst | Catalyst-controlled | Potentially high atom economy, high turnover numbers. | Catalyst development can be complex; harsh conditions may be needed. |

| Biocatalysis (Transaminase) | N-Boc-3-piperidone | Transaminase enzyme | Enzyme-controlled | Extremely high enantioselectivity, mild conditions, green process.[2][22] | Enzyme stability and substrate scope can be limitations. |

Cyclization Strategies: Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis (RCM) has become a powerful tool for constructing cyclic structures, including piperidines.[1][24] The reaction uses transition metal catalysts (typically Ruthenium-based, like Grubbs catalysts) to cyclize a diene precursor.[25]

The synthesis of 4-substituted 3-aminopiperidines has been achieved using RCM as a key step, starting from a chiral precursor like D-serine to control the absolute stereochemistry.[26] This strategy is highly valued for its functional group tolerance and its ability to create diverse libraries of substituted piperidines for structure-activity relationship (SAR) studies.[1]

Conclusion

The synthesis of 3-aminopiperidine derivatives is a mature field with a rich and diverse set of methodologies. The choice of a particular synthetic route depends on several factors, including the desired stereochemistry, substitution pattern, scale of the reaction, and cost considerations.

-

Classical methods like the hydrogenation of pyridines and rearrangement reactions remain industrially relevant for large-scale synthesis, particularly of racemic or achiral derivatives.

-

Chiral pool synthesis offers a reliable and predictable path to enantiomerically pure products, leveraging the inherent chirality of natural starting materials.

-

Modern asymmetric catalysis , especially biocatalysis using transaminases , represents the state-of-the-art for producing optically active 3-aminopiperidines with exceptional purity and under sustainable conditions.[2][22]

-

Cyclization strategies like RCM provide unparalleled flexibility for creating complex and highly substituted piperidine analogs.[1]

As the demand for novel pharmaceuticals continues to grow, the development of even more efficient, selective, and sustainable methods for constructing the 3-aminopiperidine core will remain a key area of research in synthetic organic chemistry.

References

- Ring-Closing Metathesis (RCM) for Piperidine Ring Construction: Application Notes and Protocols. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwa-bxrS51pHNWgtXBVWq2ndMMpTc8wykRb8Z0BBwkcZc9zRCbMg5B8TnvtyhWzL_tX5Pw8cksEwn31k9-aHdsVaA_4-Chy0_JlhAcZXy3obU-bcBMHOnfXA3do2T4_aIk_UfLFaAq7cNJ8FFX24lu3hF8mQ3koc4fhqvCPWhRvmhevg6M_GVfVaarMGDzYKBo2QNHu0eapo1P-g0js9L6bx4plTamh5JkNzPK9dmLO4mUPC2siFg3Xw==]

- Conti, P. et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRnMMmqtVEraAH-VIvfMI5lKmR3wHtGYBCKZ7mdfWpq_LWTM2_VlVAgW6wo7Wo_XxEU6JYksH0916jDUHCkb6vZF3DphxUFFKmi2TmXNSwNniSALrBbPf1dAY_K8HMGg-zFX7DnqqqcQm9Q1WB4C9dtNm_i9YZOXUI]

- Park, K-H. et al. (2002). Synthesis of trans-(3S)-Amino-(4R)-alkyl- and -(4S)-Aryl-piperidines via Ring-Closing Metathesis Reaction. The Journal of Organic Chemistry. [URL: https://vertexaisearch.cloud.google.

- Contente, M. L. et al. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHo3DajFso2VcTf7DxCcIDNSubWuEmzzMzWzY6seTNOVdSBS15lK-S_TXwyoWQ9gyGvGHj5h7m4mma9ad8L7TXDoGm5_4kYUiE2V-Xjaw8jpIieCH2XMcq7oClsOJJ4YwNVmB3RyQSmEX3cTyXQFmBH]

- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [URL: https://vertexaisearch.cloud.google.

- Sandberg, L. et al. (2011). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqVPTCLmSYPUFeXEcTla2H68kfvg1JI1dA1k8S-NDkuzG2RTmdDxwKy7Em5ggkgW-itc3HSTYnMuiqnuWalbywQr_N_iPeKJf9ZnWv3o7AqV8f7IzXdWtpu1DNHiQ4ZRa8TiYo8-AavzS-sAQ=]

- An asymmetric synthesis method for (R)-3-amino piperidine derivatives. SciSpace. (2016). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHe98HuCzJamGsQ6ruVgGqXC2D83u0ZcgT9Q-68FQKNbjEr-lKrwr00xReU2WhrHIUVGRDQlI_Pnh8j8Ku8OPlP8srQKXlrK5DRCcgwAOVaLeD7w3PUQ3OHIirp57OFEr_aR4G-kQ2vGdNBEddAFtgI-HITYTppT9o6KXKERHFEDbLtO_1SwbjKMykz37eAAo8QGhSsKdOQvgI=]

- Merino, P. (2011). RECENT ADVANCES ON THE SYNTHESIS OF PIPERIDINES THROUGH RUTHENIUM-CATALYZED RING-CLOSING METATHESIS (RCM) REACTIONS. Semantic Scholar. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDzJx2Hny9BbJt1vPnuBGFH6ITzcmqJTxsTHFyS2lHEUsGasK1IPkcQw_w0QzIBLgoagarm241ivHJVq-lgD9Zz-Uz2IMpYLk1FLEmTE6TeO9rjuhivAj_vvw_6o_YnKXTJiUbIsuvuUEYFNzmwfnJLsz5XkhFaoM__m30E8sl3ffQ1DbMnDtev9WwpIcjw6fxabyagpacQkV-WxKziwR6]

- Schröder, C. et al. (2022). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin. Organic Process Research & Development. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF06k8tdibeSfwdEwEJcEJQo7jd7FmwXU5mOziKAE7JoAXdYkeTk6ogPayroYYspHLH5-Sl991hu7zYDEmVm0jhJGDTh8v_Rf-dnY2mGxsYS7KEW5lmVBoDQomL92Wu6V1Vwx3Y7OZQ7pQnt-4=]

- An asymmetric synthesis method for (R)-3-amino piperidine derivatives. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE43SGakCKuqVwOndhOZFN1y-csM2PviOXhkhxp4jjfttuAtovdKXM7nzSBXBJEB_jY-be3fzxKTd-BpyJGzvlKuho4fuqaT0OUxC_86ym-olbYvv3BkWHSoLbvevC7ktQpbj7-PkgVJnZxOF4=]

- Tang, M-C. et al. (2021). (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. The FEBS Journal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFG8l9z5zoF3XhxrX87YIIV-GIuubWsMSAqeMhTH8Zg-Er4WaFP68YaTriDAsI_o7dZP2qYGiSoHTSxfOSoLjSj8NqEETnfcWnsDIJTBLDq1O1mR0waHI1YQELtrjdra5x2aKLlJ2DfnfBNUU7y]

- Technical Support Center: Chiral Synthesis of Aminopiperidines. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_FriZ_N6NeAeInoXaQT7YM7iC9vOfYw_6uxpYHIUx9_z_-uSkTLBzQsg1oRVWchDlxrPkiiHkRjadNd1kZFhlXFQcn8ktdqL-wLTdh_fIhO9QfjY1GRcTHVu30sanXwCVl90GTYzaK3XFPiMy_4fFSqeEA4kFJYBGdy4XERawiRWphHl_1wfGLpGxo7VP5Et1L5_DuG-hMYRI]

- Contente, M. L. et al. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFU9tTFrc29irIUyrLVL083QRhmP6MrLYa3uPFJcvmj0TmoR4nU58BWJgacdD56Pbg6F-BtaVi0IQ_Md62uOrc0Y8HaU0azdOD5vYOPpyxA9hKUPcxXF2z5CxLjltY0ZIQ7FwNM]

- Recent Advances in the Total Synthesis of Piperidine and Pyrrolidine Natural Alkaloids with Ring‐Closing Metathesis as a Key Step. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGh96OHUnlnDcFk3iLFhlG-3on3Ib7oWssxQfVSZWeyKP_23NqhJpqg6pEpTV_k4z64mas0OBFOGZQxnoPrBpinpzTtxNSv2qyT99CkCISH49FX9Et2XEoxsPJ7uaHHxNQe4sps7VhrtIsdTkB0xkXFucRDZEOGovAqF-YC3g7YcZew_5VDASeVnpYLK61e8Nov2DLWKXZcq1pfE9xRNAEBrb_CgASJ6OcFs_qpTw9Hkd83Eb-dlDqpw2b-19pZeYEsWk1fGkstFuHD6Z8mfmts2skXVg_orevQCM1C1KJ_0Oka5Ca63zi52zQVSRuPSwQ=]

- Application Notes and Protocols: Synthesis of N-Boc-3-aminopiperidine and its Optical Isomers. Benchchem. [URL: https://vertexaisearch.cloud.google.

- Ring-closing metathesis. Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMkaXFiI0ruNYwYpqtOIgfg296a4uXspd4Fge4tArOPQHICJzmMMCfS-Kmuc2mzT21iVMH5AoyEam8JZQ2XKKVk3gZ7ItUAr-2QpywFBwf-eA4AU-XbxrSGlr82HSlPYa2-b2mJBGA2IY8UOBtOSOm]

- Curtius rearrangement. Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEubynuEs9GojipQTvBOnRN2GrJV8Tql753BhI852Y4t5-9AKEhIZAJXAL8vceK0NpCP4O9560wLFPrz140r8uOQvU3FRR3qXEvZEPtgeoyoDXP6wiN_SekzphkqFODNiehWWipeZYShGpk45T3wQ==]

- Synthesis of Protected 3-Aminopiperidine and 3-Aminoazepane Derivatives Using Enzyme Cascades. ResearchGate. (2020). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUWfMXzPxmU_GjXQm904mYc8wEiq9FFfLawyz25ESp-99q3G_IeYsnyhGdAY8WW_fw2v1ZQMfkO7iEcDwdv7zUXoMOZsshoX7lAERLmHz_MHLhNXDlgUJdHGr_MiQLJnie_qxCJHlqoT9unuQuUJaHpVaympU0aOmE_Oe45BDfK8S8j-ZBBIckiIhnQkibEDzdOEbjsHeBm8xeO9E1Z04BzgHIeEA4foyBiXs91BDfXq8fs85R9AvaH_8k_bYE1YMzDOzzQsbPma9EYTU=]

- Schröder, C. et al. (2022). Preparation of Enantiopure 3‑Aminopiperidine and 3‑Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin. ACS Figshare. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBup07PXzrS6C5VyhWNuJfI4JhNm7VQV6BQwmBg0MUJdRWOk_PMV_3-kH3r_fckHgNCyieP-JzNG7-iFjcoOyjd-gRQHRontUy_-geIy2ipJLpRPpOWq7lbkn9CiCNi3Xa_bqlU7ghzGS4SlhRizF5xnezMNtLP8TpsWNHD9M09oWfnzOVMGGL9R_ukfCL4TDcVVj8_npe2GEECbkGfugj0ZeqpOEEgQO5LtBtiXB937qPcjs4_8xQf48e9wKHlt_ZkhgQ0Va-lDBUZ02pebN808zxlz76XBVyA6OgzaVIwVMNFqyiSK-wyTBqv8HPzlKo2WLUtoLd7C0cDUjVQXNkTW1EJQsnkUFeIZRYjo3Hd-aDdQpBaJqbwDVj7Zk=]

- Preparation of (r)-3-aminopiperidine dihydrochloride. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8I5B_sQa2dSQOO7lUsYr_OYEfdg4_v9R3f0vCou_rLcfgy7o1OuPZcCtLJzy2BdQTUaqhUphySkVNZ2cpCtiIi-fSCpDpwKkwymS5--TxdcPW4cGN6Qs7yyk62gb0jqVmOvI6I5yEZpOsvgs-yYU=]

- Hofmann Rearrangement. Chemistry Steps. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSR6Qn4cIExivTeX9LJgN9jC9omwcJ5c6qIdau5Zl5SP5c-akEZ1eTnqHky12yvnFgmpyxoUhUgNfxo5FfAFRbiF1TsqWgZt_gUbZpyZUQbB8mFM9bdlv-aDPL11Px4N8nNxUxIUqXgjSVQPKmpIt7]

- carbonyl Azide for the Synthesis of Piperidine- Containing Moieties. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_5UmRAuUbU3GDawoImkFQj8qVC-DfsL80QP7E-9Ub2gzE3Vz-rJkmvOermXPQbAMBh4Rrzl8Bep0FHzDrpkYYSa9HeN0WsIzbLXaTS3EYGGXkAml5RlL2cjYg4_e8_rLKA1tnDNe33gzaDX7TSl-D9eKQ5llG76QvepbvAPgK9zFGnmtfApDkGZene1nuxqQiBi0PKUAA6eCSg9ZW6WT4SmLOpkcTIQ32QOwa3cEz6UyzNk9vlBno3UqCdeL5T0k3valiMAnNtSuuOZMb]

- Synthesis and Application of (R)-3-(Boc-Amino)piperidine. ChemicalBook. (2022). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGF8VJa0ovnqRoTX9jEdj3RCx1TT3DK1YceyrddDfazOB-57Znf-bMs9--Zj4oflWsvKRPqQFszcPcOEfUzBWB0RGGNI84Te-fgebmkkjl-MDMVDalnXuaM1X2UyM99nLFCPcORN4WpHTzqzI2fbJTXZQNaiCy4hYOPip9oUDBYaKEt01sO1a2XIs1O1xBw2uovu2rv7yAN1yU=]

- Preparation of 3-amino-piperidine compounds via nitro-tetrahydropyridine precursors. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHz7d7ciLkhhb8f2mqX7zDpS1TtLUVlx-BfhYrFhE0arnCD68_Ij2aNhK0tWszPEJCZR-Key2eSHuhX93eHlq0zQ_12I2pJ4yMkwJpF7kKgrZDfE5dhB1eCfRe50kS-8XhhjISZ47UlasR5WK1hOg==]

- Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. (2019). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBhntXZRp_A2U70MO3bx4VS4LtQP0w6sOBwNJas19g_SoFpc1ezY1Nf_cj0IvdC4iN4Fn5sMKt_ov1EPyxvO6Rh7j_umSFpr7Y_svQgvZGcpr8s6k-FT714dwSviHkhYwSkUXNMaK5Gq8TwqJDgAMAvB02aAz1x82BEI-Z-r4FRa2M_tZ80Mu8qeAp4Ckml6X6SUKrYLoBfG1V57K8ZOmqHuPmru3_6MaB0rYh_H5v-xVIXjccHFmUGA==]

- Kumar, V. et al. (2018). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Current Organic Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHabEHR643MlO6eV5yz0QjQ9MJY2a-gXGRF42M_smE-vdOFIq26_jOxGitLbB8FPgUozyqVfS0FaUjIEKqayr9Rg3eyx9h44sVJahK_iDI_LKUtiOPoY_2ivTLHPsGBtVvDg_qP3EMkNiJiHSM=]

- Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGy8j6TY4C5eL2V_yxeaBMlZEONTIG0LxxEOiBXYNcYbYHar90anjIxvg4OC8ewcBpoDp1wWW6Kik5lMQF1KVaikXCtBPouOcx1ziIE82K057sZfSGbSEYdlw-LVZX974R6brcFUenXk-eSWcqAs_ZTUVM4J32LcwTOZcUfqgavUv6CBhzZ6fChXYQl_tNhNkUAXjjhrj66eJSdXJHDgouW4j-VB_IUjlT2Ta8iF-wLQIqqtQ==]

- Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The University of Liverpool Repository. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBNNmFQHN_gFmUE3fKuqVHuwbXWMdo5SsK8CD5PGJugaosEhPnAb-Sa5I6hbG4pOLXwbJnFd_55ynH8PcPmG_W93uUiVUNr7gQEBDH69T-syRzsk0nhYifZ7i97eu8s4UBba57pS6OK-qMhEFBwlU8aSQjXOy9OWW_]

- Curtius Rearrangement. Thermo Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH03h4IljFdHpD9yUCjP86O9lOtz8rLM5Qc007idK5-kH-hUyv5YKEu8U134edDxk2g1e-nw-JH7qWO9g9S2Ehbhz3qFIPznLfB0e-O1wyZO3mZcArcITLppm3oeEQLjr1-c0x6ECiPk-DD2kteCItDzfLOOX7OPlw-XWeyGQKSfCTwMaO7r4Ja6ALUvX9IcIak7EWTt9J01xnwp13rmYsi7rB0KYNbD89HydPCZQ3saNzNiwXJ2er9nQ3wQNnyM9bbzGlyQkmlrczSCSQ=]

- Hydrogenation of amine-functionalised pyridines with Rh 2 O 3 catalyst. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJqxMmetqBhHHmAsT8O5lloC4NXE5hlV5GS7kgqeyUh0a0cb4XX0kEElZ202pmiwLMneXjG0ifuUC1H8_S4z26dLkyN5QJQmxwTB6KuJU3CxNfMPA0x9KhjcIgYRqEct3Rkbffm_T_eafQXL0N0GkU_kB3jHs7Mu3mySzSkfgF1W8puCSzyqkilUk4qNxOycpxRJMvBVVmm6hYcqn8atTDt2Mmbulj7Pu25jEcSoq-8nQareR7Ayw-mt-wCts4]

- Curtius Rearrangement. Organic Chemistry Portal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2mex0TpXmsZoyFGzBfV06tSE6NZzVuBzF1T-2RIj8tz4EgA2ik6th52iBnjVtDWKUqoGiqyAtgiCGPZBQS2ahi2fMRB1YUG5xG9YAvjkPWJvMSHMThUyJZ6BCt0v20MYAh_3ZIdzuxiDyo-yYh3xLLrcXzictJUIV_4e8WXJ3O1ZY3ZcgVQ==]

- The Hofmann and Curtius Rearrangements. Master Organic Chemistry. (2017). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFb0EJtAtZmv4jRmiKGptpfnVqMtx3w4ZyAic7TOpyhx3O9WIEzcIA2U2O6UwsD2BScYiP73pplS0X7YtoiaVP-0vYRWGLze6KLU7fpu5u7PseX8z1Gp_XQuPTlL3DTGb2hHAYYGnlikwtx_jvgInCdTrQtMNnnziEB2MZftmbcxikWTu-xAAreM20kry8buZg=]

- Hoffmann Rearrangement. Chemist Wizards. (2026). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGe3vbRFxNThYqWt7Ag9QvVUHxRQNrpGfQXjdANCJ7fjaQVh7_m5v38sT_75KyotF_ZjfPch0BxkbU_ZHiIHMH3nozhA9lPVxmMoXJe49Q2QtuhjryqPLeA5YKkywVQDezETasfasroEsy0Pgc]

- Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAHIGjRtoXduZhLrglmFtr1-SANZQf2RM1o4R9BGkc_zK38FUVbTcaot29_mBFjt0MTMSTwDFoHXsUwutmtKVxlsN4fry57Zr3Xv_NwmbwEwB_sHlUQGxdP0IbjPOi-BY6-uWv6RuJtMyZBDaVuZcLKnfFteGxU3cl_1vP7KCGGefJ29khEmgWavyvAd-4qw1c1iIUyAEzlo0dyaWnbcxxCH4SCA9-9E0ERrp1Xm8=]

- Zagulyaeva, A. A. et al. (2010). Hofmann Rearrangement of Carboxamides Mediated by Hypervalent Iodine Species Generated in Situ from Iodobenzene and Oxone: Reaction Scope and Limitations. Organic Letters. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEc3K6cVdO7EA0kuVweAVkuA3424IFbAgPij8FPbx9b4mD_XSo2lzpVWV83LiO_ELRER_kUxDGN-fkHq97iCmBrVSKl58WixvnJMsr8KffeGs6okGRLK48gnvtd0f-DuJ9O1RgddIBRYrlECxQ4L5holuwyjw==]

- Intramolecular Schmidt Reaction: Applications in Natural Product Synthesis. CHIMIA International Journal for Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQEUmSI2PC7HkqOhaT7JwOVWGFmI1Vuq9d4iFdBTrzXqQr802GUSlzZsfU4CqfRaOJsZUD0d-5zbZssvsXFF5GPkWFGdK5BgTmQ2xEk9YrNkEPzpy3r97nr5dvccI5a7hUmXE8Mb1f6N3QTk46DwT_92k=]

- Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFU8WJc6S0l5U5OeW8RzS-m6awmpwXwjFo4kzb6z-XNLNOZc4o7h9-iwu6K6vE0usZ_8kKbenvOcvT30tkMf_dnxtm95EYPL-m3QEb_KFsDBWGCmdiiv3GQISSdSmPH1RYbfdds]

- 3-aminopyridine. Organic Syntheses Procedure. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdPl5ci_4CreKzIn5Li4VLdrMb-100pWYVyVLfS3fdmgGywH57fmpzpmDIhu_in4_uTEpI-vbrGKLjhusLnv9fSY2-H7SkVHDvnfsWQvBUt-EWWVhV4BRNxwv3Px20W2GcMYRkbop_AQ==]

- Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHS7NmJqujtoSNXQAyGPcVQG1LRyF5dmhMpyTmsGs7xtiR30nV18PPNINUCtaj-TW_Y-V4ERKm79AWZfsW82_XrJYFBYDYM63jwJgRxJZjBGV-M-0veU50YnVOpGCb7PUdY0JPHaSFTzMA4uW1c]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]

- 3. benchchem.com [benchchem.com]

- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. scientificupdate.com [scientificupdate.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. acs.figshare.com [acs.figshare.com]

- 9. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 12. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Curtius Rearrangement [organic-chemistry.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chemistwizards.com [chemistwizards.com]

- 16. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. researchgate.net [researchgate.net]

- 20. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. scispace.com [scispace.com]

- 23. Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 26. pubs.acs.org [pubs.acs.org]

Technical Monograph: 3-Amino-1-[2-(morpholin-4-yl)ethyl]piperidin-2-one

This technical guide details the chemical identity, synthesis, and application of 3-amino-1-[2-(morpholin-4-yl)ethyl]piperidin-2-one (CAS 1342059-85-1), a specialized heterobifunctional building block used in medicinal chemistry.

CAS Registry Number: 1342059-85-1 Chemical Formula: C₁₁H₂₁N₃O₂ Molecular Weight: 227.31 g/mol [1]

Executive Summary & Chemical Identity

3-amino-1-[2-(morpholin-4-yl)ethyl]piperidin-2-one is a functionalized lactam scaffold characterized by a δ-valerolactam (piperidin-2-one) core. It features a primary amine at the C3 position (chiral center potential) and an

This compound serves as a critical intermediate in drug discovery, particularly for:

-

Solubility Enhancement: The morpholine moiety acts as a solubilizing group in lipophilic drug candidates.

-

Scaffold Hopping: It mimics the geometric constraints of peptide bonds (lactam) while providing vectors for further diversification (C3-amine).

-

Target Classes: It is structurally relevant to Factor Xa inhibitors (e.g., Apixaban analogs), Sigma-1 receptor ligands , and GPCR antagonists where an ethyl-linked basic amine is required for binding pocket interactions.

Physicochemical Profile

| Property | Value | Note |

| Appearance | Viscous Oil to Low-Melting Solid | Hygroscopic nature typical of free amines. |

| Boiling Point | ~420°C (Predicted) | Decomposition likely before boiling at atm pressure. |

| Density | 1.1 ± 0.1 g/cm³ (Predicted) | |

| pKa (Base) | ~8.5 (Morpholine), ~9.0 (Primary Amine) | Diprotic base character. |

| Solubility | DMSO, Methanol, DCM | Moderate water solubility due to morpholine/amine. |

High-Fidelity Synthesis Protocol

The following protocol is designed for the high-yield synthesis of the target compound, prioritizing regioselectivity and purification efficiency. This route avoids the common pitfall of bis-alkylation.

Retrosynthetic Logic

The most robust pathway involves the

Step-by-Step Methodology

Phase 1: Core Protection

Objective: Mask the C3-amino group to prevent side reactions.

-

Reactants: 3-aminopiperidin-2-one hydrochloride (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), Triethylamine (TEA, 2.5 eq).

-

Solvent: Dichloromethane (DCM) or THF.

-

Procedure:

-

Suspend the amine salt in DCM at 0°C.

-

Add TEA slowly (exothermic).

-

Add Boc₂O solution dropwise.

-

Stir at Room Temperature (RT) for 4–6 hours.

-

Validation: TLC (ninhydrin stain) should show disappearance of the baseline amine spot.

-

-

Workup: Wash with 5% citric acid, brine, dry over MgSO₄, and concentrate.

-

Product: tert-butyl (2-oxopiperidin-3-yl)carbamate.

Phase 2:

-Alkylation (The Critical Step)

Objective: Install the morpholinoethyl chain on the lactam nitrogen.

-

Reactants: Protected Intermediate (1.0 eq), 4-(2-chloroethyl)morpholine hydrochloride (1.2 eq).

-

Base/Catalyst: Sodium Hydride (NaH, 60% dispersion, 2.5 eq) or Cesium Carbonate (Cs₂CO₃) for milder conditions.

-

Solvent: Anhydrous DMF (Dimethylformamide).

-

Procedure:

-

Dissolve the protected lactam in DMF under Nitrogen atmosphere.

-

Cool to 0°C and add NaH portion-wise. Evolution of H₂ gas will occur. Stir for 30 min to ensure deprotonation of the amide.

-

Add 4-(2-chloroethyl)morpholine hydrochloride (free-based beforehand is preferred but solid salt with excess NaH works).

-

Heat to 60°C for 4–12 hours.

-

Mechanistic Insight: The lactam nitrogen is more acidic (pKa ~17) than the carbamate, but kinetic control is required. Heating ensures the displacement of the alkyl chloride.

-

-

Workup: Quench with water (carefully), extract with EtOAc. Wash organic layer extensively with LiCl solution (to remove DMF).

Phase 3: Deprotection & Isolation

Objective: Reveal the primary amine.

-

Reagent: 4M HCl in Dioxane or Trifluoroacetic acid (TFA)/DCM (1:4).

-

Procedure: Stir intermediate in acid solution at RT for 1 hour.

-

Purification:

-

Evaporate volatiles.

-

Free Basing: Dissolve residue in minimal water, adjust pH to >10 with NaOH, and extract with DCM/Isopropanol (3:1).

-

Final Polish: The oil can be converted to a dihydrochloride salt for stability/storage.

-

Synthesis Pathway Diagram[2]

Figure 1: Convergent synthesis pathway prioritizing regioselective N-alkylation.

Analytical Characterization & QC

To ensure the integrity of the compound for biological assays, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (NMR)[2][3][4]

-

¹H NMR (400 MHz, CDCl₃):

-

δ 3.4–3.6: Multiplet (Lactam C3-H, adjacent to amine).

-

δ 3.6–3.7: Multiplet (Morpholine O-CH₂).

-

δ 2.4–2.5: Multiplet (Morpholine N-CH₂ and linker CH₂).

-

δ 1.6–2.0: Multiplet (Piperidine ring protons C4/C5).

-

Key Diagnostic: Disappearance of the Boc singlet (~1.4 ppm) and presence of the ethyl linker signals (triplets/multiplets at ~2.5 and ~3.4 ppm).

-

Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization).

-

Expected Mass: [M+H]⁺ = 228.32 m/z.

-

Fragmentation Pattern: Loss of morpholine fragment or ammonia may be observed at higher collision energies.

Quality Control Workflow

Figure 2: Analytical workflow ensuring >95% purity and structural identity.

Applications in Drug Discovery[3][5][6]

Scaffold Hopping & Library Synthesis

This compound is an ideal "diversity element" for parallel medicinal chemistry.

-

Amide Coupling: The free primary amine reacts readily with carboxylic acids, sulfonyl chlorides, or isocyanates to generate diverse libraries.

-

Structure-Activity Relationship (SAR): The morpholine ring provides a defined spatial occupancy and hydrogen bond acceptor capability, often used to probe solvent-exposed regions of a binding pocket (e.g., in Kinase or Protease inhibitors).

Biological Relevance

-

Sigma Receptors: Substituted aminopiperidines are privileged scaffolds for Sigma-1 (

) receptor ligands, which are targets for neuropathic pain and neurodegenerative diseases. The ethyl-morpholine chain mimics the pharmacophore required for -

Factor Xa Inhibition: The piperidin-2-one core is structurally homologous to the core of Apixaban. While this specific CAS is not Apixaban, it serves as a simplified analog for exploring the S4 binding pocket of Factor Xa [2].

Safety & Handling

-

Hazards: As a primary amine and morpholine derivative, it is likely Irritating to eyes, respiratory system, and skin (H315/H319/H335) .

-

Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) at 2–8°C.

-

Stability: Stable in solution for short periods; prone to oxidation or carbamate formation (with atmospheric CO₂) over time if left exposed.

References

-

Sigma-Aldrich. Product Detail: 3-amino-1-[2-(morpholin-4-yl)ethyl]piperidin-2-one.[2] Retrieved from

-

PubChem. Compound Summary: 3-amino-piperidin-2-one derivatives. National Library of Medicine. Retrieved from

- Meyer, C. et al. (2013). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands. ChemMedChem, 8(11). (Contextual grounding for scaffold utility).

- Pinto, D. J. P. et al. (2007). Discovery of Apixaban, a Novel, Potent, Selective, and Orally Bioavailable Factor Xa Inhibitor. Journal of Medicinal Chemistry, 50(22), 5339–5356.

Sources

Methodological & Application

High-Purity Synthesis of (S)-1-(2-Morpholinoethyl)piperidin-3-amine: A Modular Alkylation Approach

Part 1: Executive Summary & Strategic Analysis[1][2]

Scientific Rationale

The target molecule, (S)-1-(2-Morpholinoethyl)piperidin-3-amine , represents a privileged scaffold in medicinal chemistry, particularly for G-protein coupled receptor (GPCR) ligands and kinase inhibitors.[1][2] It combines a chiral diamine core (essential for stereoselective binding) with a solubilizing morpholine tail.

This protocol deviates from reductive amination strategies (which often suffer from unstable aldehyde precursors) and instead utilizes a robust nucleophilic substitution (SN2) strategy. We employ (S)-tert-butyl piperidin-3-ylcarbamate as the chiral starting material to lock the stereochemistry at the C3 position, preventing racemization and ensuring high enantiomeric excess (ee > 98%).[1][2]

Retrosynthetic Logic

The synthesis is disconnected into two strategic phases:

-

Convergent Alkylation: Coupling the secondary amine of the piperidine core with a nitrogen mustard equivalent (4-(2-chloroethyl)morpholine).[1]

-

Chemo-selective Deprotection: Acid-mediated removal of the Boc group to liberate the primary amine without affecting the tertiary amine linker.[1][2]

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the chiral piperidine core and the morpholine side chain.

Part 2: Detailed Experimental Protocol

Stage 1: N-Alkylation of (S)-3-Boc-aminopiperidine

Objective: Install the ethyl-morpholine side chain while preserving the C3 chiral center.[1][2]

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[3][4][5][6][7][8][9] | Role |

| (S)-tert-butyl piperidin-3-ylcarbamate | 200.28 | 1.0 | Chiral Scaffold |

| 4-(2-Chloroethyl)morpholine HCl | 186.08 | 1.2 | Electrophile |

| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | Base (Scavenger) |

| Potassium Iodide (KI) | 166.00 | 0.1 | Catalyst (Finkelstein) |

| Acetonitrile (MeCN) | - | 10 vol | Solvent |

Step-by-Step Methodology

-

Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend (S)-tert-butyl piperidin-3-ylcarbamate (1.0 eq) in anhydrous Acetonitrile (10 mL per gram of substrate).

-

Activation: Add anhydrous K₂CO₃ (3.0 eq) and KI (0.1 eq).

-

Expert Insight: The addition of KI is critical. It converts the less reactive alkyl chloride into a highly reactive alkyl iodide in situ via the Finkelstein reaction, significantly reducing reaction time and thermal degradation [1].

-

-

Addition: Add 4-(2-Chloroethyl)morpholine hydrochloride (1.2 eq) in a single portion.

-

Note: The base must neutralize the HCl salt of the morpholine reagent before the free amine can act as a nucleophile. Expect mild gas evolution (CO₂).

-

-

Reaction: Heat the mixture to reflux (approx. 80-82°C) under an inert atmosphere (N₂ or Ar) for 12–16 hours .

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter off the inorganic salts (KCl, excess K₂CO₃) through a pad of Celite. Rinse the pad with fresh MeCN.

-

Concentrate the filtrate under reduced pressure to obtain a viscous oil.

-

-

Purification (Optional but Recommended):

-

If high purity is required for the next step, purify via flash column chromatography on silica gel.

-

Eluent: DCM:MeOH (95:5 to 90:10).[1]

-

Yield Target: 85-92%.

-

Stage 2: Boc-Deprotection & Salt Formation

Objective: Remove the protecting group to release the primary amine.[1][2]

Reagents & Materials

| Reagent | Role |

| Stage 1 Intermediate | Substrate |

| 4M HCl in 1,4-Dioxane | Deprotection Agent |

| Dichloromethane (DCM) | Co-solvent (optional) |

| Diethyl Ether / MTBE | Precipitation Solvent |

Step-by-Step Methodology

-

Dissolution: Dissolve the oily residue from Stage 1 in a minimal amount of DCM (2 vol) or dry 1,4-dioxane .

-

Acidolysis: Cool the solution to 0°C in an ice bath. Dropwise add 4M HCl in Dioxane (5–10 eq).

-

Reaction: Remove the ice bath and stir at room temperature for 2–4 hours .

-

Isolation (The "Crash-Out" Method):

-

Dilute the reaction mixture with excess Diethyl Ether or MTBE (10 vol) to ensure complete precipitation of the hydrochloride salt.

-

Stir for 30 minutes to age the solid.

-

Filter the solid under a nitrogen blanket (the salt is hygroscopic).

-

Wash the filter cake with fresh ether.

-

-

Final Product Form: The product is isolated as the This compound trihydrochloride salt.[1][2]

-

Why Salt? The free base is a viscous, air-sensitive oil that is difficult to handle. The HCl salt is a stable, crystalline solid suitable for storage and subsequent biological testing.

-

Part 3: Quality Control & Analytical Verification[1][2]

Expected Analytical Data

-

¹H NMR (D₂O, 400 MHz):

-

δ 3.8–4.0 (m, 4H, morpholine O-CH₂),[1]

-

δ 3.3–3.6 (m, broad signals, piperidine ring protons + N-CH₂ linkers),

-

δ 1.6–2.2 (m, 4H, piperidine C4/C5 protons).

-

Note: In D₂O, amine protons (NH) exchange and are not visible.

-

-

Mass Spectrometry (ESI+):

-

Major peak at [M+H]⁺ = 214.2 m/z .[1]

-

-

Chiral HPLC:

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Stage 1 | Incomplete alkylation due to steric hindrance.[1][2] | Increase KI to 0.5 eq; switch solvent to DMF and heat to 90°C. |

| Product is Sticky/Gummy | Residual solvent or impurities.[1] | Triturate the final salt with hot isopropanol, then cool to crystallize. |

| Racemization | Harsh basic conditions (rare for this substrate). | Ensure K₂CO₃ is used, not stronger bases like NaH or KOH. Avoid excessive heating (>100°C). |

Part 4: Safety & Handling (HSE)[1]

Critical Hazard: Nitrogen Mustard Analogs

The reagent 4-(2-chloroethyl)morpholine is structurally related to nitrogen mustards.[1][2] While the morpholine ring reduces its toxicity compared to bis-chloroethylamines, it is still a potent alkylating agent .[1]

-

Skin Contact: Can cause severe irritation or blistering.[1] Double-gloving (Nitrile) is mandatory.[1][2]

-

Inhalation: The HCl salt is a fine powder; weigh in a fume hood or glovebox.

-

Decontamination: Quench all glassware and spills with a 10% aqueous solution of Sodium Thiosulfate to neutralize alkylating potential before washing [2].[1]

Figure 2: Operational workflow for the synthesis and isolation of the target amine salt.

References

-

Finkelstein Reaction in Medicinal Chemistry : The use of KI to accelerate chloro-amine alkylations is a foundational technique.[1][2] See: J. Org.[1][10] Chem.2008 , 73, 16, 6441–6444. [1]

-

Safety of Alkylating Agents : Prudent practices for handling nitrogen mustard derivatives.[1] Occupational Safety and Health Administration (OSHA) Guidelines for Hazardous Drugs. Link

-

Analogous Piperidine Synthesis : Synthesis of 1-substituted-3-aminopiperidines via Boc-protection strategies.[1][2] Beilstein J. Org.[1] Chem.2019 , 15, 79–86. [1]

-

Starting Material Data : (S)-tert-butyl piperidin-3-ylcarbamate properties and handling. PubChem CID 1514171.[1] [1]

Sources

- 1. (S)-tert-butyl piperidin-3-ylcarbamate - SRIRAMCHEM [sriramchem.com]

- 2. 54012-73-6|Piperidin-3-amine|BLD Pharm [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN104387315A - Compound I and (R)-3-aminopiperidine hydrochloride II, preparation method and application in Linagliptin synthesis - Google Patents [patents.google.com]

- 7. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]